(S)-4C3HPG

説明

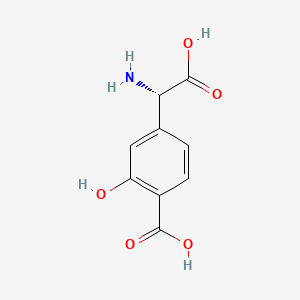

Structure

3D Structure

特性

IUPAC Name |

4-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZSAQLJWLCLOX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85148-82-9 | |

| Record name | 4-Carboxy-3-hydroxyphenylglycine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085148829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-3-hydroxy-L-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CARBOXY-3-HYDROXYPHENYLGLYCINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFS3SIU1ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-4C3HPG: A Dual-Action Ligand at Metabotropic Glutamate Receptors

(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is a pivotal pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs), exhibiting a unique dual mechanism of action. It functions as a competitive antagonist at Group I mGluRs, specifically mGluR1, and as an agonist at Group II mGluRs, including mGluR2 and mGluR3. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on receptor signaling, presenting quantitative data on its potency, and outlining the experimental protocols used for its characterization.

Core Mechanism of Action

This compound's pharmacological profile is defined by its differential activity at distinct mGluR subtypes. As a member of the phenylglycine family of glutamate analogs, its structure allows it to bind to the orthosteric site of these receptors, the same site where the endogenous ligand glutamate binds.

At Group I mGluRs , represented by mGluR1 and mGluR5, this compound acts as a competitive antagonist. By occupying the glutamate binding site on mGluR1, it prevents the receptor's activation by glutamate. This antagonistic action blocks the canonical Group I mGluR signaling cascade, which involves the activation of the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Conversely, at Group II mGluRs , which include mGluR2 and mGluR3, this compound functions as an agonist. Its binding to these receptors activates the associated Gi/o G-protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP subsequently diminishes the activity of protein kinase A (PKA).

This dual activity makes this compound a valuable tool for dissecting the physiological and pathological roles of Group I versus Group II mGluRs in the central nervous system.

Quantitative Pharmacological Data

The potency of this compound at different mGluR subtypes has been quantified in various in vitro studies. The following tables summarize the key quantitative data for its antagonist and agonist activities.

| Antagonist Activity at mGluR1 | |

| Parameter | Value |

| IC50 (inhibition of quisqualate-stimulated phosphoinositide hydrolysis) | 15 µM[1] |

| IC50 (inhibition of quisqualate-stimulated phosphoinositide hydrolysis in cerebellar granule cells) | 41 µM |

| Agonist Activity at Group II mGluRs | |

| Parameter | Observation |

| Rank Order of Potency (GTPase Assay) | DCG-IV > L-CCG-I > L-glutamate ≥ (2R,4R)-APDC > (1S,3R)-ACPD > This compound > (S)-3C4HPG > ibotenate |

Note: While the agonist activity of this compound at Group II mGluRs is well-established, specific EC50 values from cAMP or GTPase assays are not consistently reported in the readily available literature. The rank order of potency from GTPase activity assays provides a qualitative measure of its efficacy relative to other known Group II mGluR agonists.

Signaling Pathways

The differential action of this compound on Group I and Group II mGluRs triggers distinct downstream signaling cascades.

Experimental Protocols

The characterization of this compound's dual activity has been achieved through a combination of key in vitro assays.

Phosphoinositide Hydrolysis Assay (for mGluR1 Antagonism)

This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation, to determine the antagonist potency of this compound at mGluR1.

Experimental Workflow:

Detailed Methodology (based on Brabet et al., 1995):

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat mGluR1a were cultured in a suitable medium supplemented with fetal calf serum and antibiotics.

-

Labeling: Cells were seeded in 24-well plates and labeled for 24-48 hours with [³H]myo-inositol in inositol-free medium.

-

Pre-incubation: Prior to stimulation, cells were washed and pre-incubated for 10 minutes in a buffer containing LiCl. This compound at various concentrations was added during this step.

-

Stimulation: Cells were then stimulated with a fixed concentration of a Group I mGluR agonist, such as quisqualate, for a defined period (e.g., 30 minutes).

-

Reaction Termination and Lysis: The reaction was stopped by the addition of a cold acid solution (e.g., perchloric acid). The cell lysates were then neutralized.

-

Separation of Inositol Phosphates: The total inositol phosphates were separated from free [³H]myo-inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Quantification: The amount of [³H]inositol phosphates was determined by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced inositol phosphate (B84403) accumulation (IC50) was calculated by non-linear regression analysis.

GTPase Assay (for mGluR2/3 Agonism)

This assay measures the rate of GTP hydrolysis to GDP upon receptor activation, providing a direct measure of G-protein coupling and agonist efficacy at Gi/o-coupled receptors like mGluR2 and mGluR3.

Experimental Workflow:

Detailed Methodology (based on Tanabe et al., 2000):

-

Membrane Preparation: Crude synaptic membranes were prepared from rat cerebral cortex or from cells heterologously expressing the mGluR of interest. Tissues or cells were homogenized in a buffered solution and centrifuged to pellet the membranes.

-

Incubation: The membrane preparation was incubated in a reaction buffer containing MgCl₂, EGTA, and other components at 30°C. The reaction was initiated by the addition of [γ-³²P]GTP and various concentrations of this compound or other agonists.

-

GTP Hydrolysis: The mixture was incubated for a specific time (e.g., 20 minutes) to allow for agonist-stimulated GTP hydrolysis by the activated G-proteins.

-

Reaction Termination and Separation: The reaction was terminated by the addition of a cold phosphate buffer containing activated charcoal. The charcoal binds the unhydrolyzed [γ-³²P]GTP, while the liberated [³²P]Pi remains in the supernatant. The mixture was then centrifuged to pellet the charcoal.

-

Quantification: An aliquot of the supernatant containing the [³²P]Pi was collected, and the radioactivity was measured using a liquid scintillation counter.

-

Data Analysis: The amount of [³²P]Pi produced was plotted against the agonist concentration to determine the potency of this compound, either as an EC50 value or by comparing its maximal effect and potency to other known agonists to establish a rank order.

Electrophysiological Recordings

Electrophysiology is used to assess the functional consequences of this compound's action on neuronal activity. For example, by recording from hippocampal neurons, researchers can observe how the compound modulates synaptic transmission and neuronal excitability.

Experimental Workflow:

Detailed Methodology (General procedure for hippocampal slice recording):

-

Slice Preparation: Animals were anesthetized and decapitated. The brain was rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Transverse hippocampal or cortical slices (e.g., 300-400 µm thick) were prepared using a vibratome.

-

Incubation: Slices were allowed to recover in oxygenated ACSF at room temperature for at least one hour before recording.

-

Recording: A single slice was transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated ACSF. Whole-cell patch-clamp recordings were made from visually identified pyramidal neurons in regions like the CA1 or CA3 of the hippocampus, or layer II/III of the cortex.

-

Baseline Recording: Stable baseline recordings of synaptic events (e.g., excitatory postsynaptic currents, EPSCs, or inhibitory postsynaptic currents, IPSCs) or membrane potential were obtained.

-

Drug Application: this compound was applied to the slice via the perfusion bath at a known concentration.

-

Effect Recording: Changes in the amplitude, frequency, and kinetics of synaptic currents, or changes in the resting membrane potential and input resistance, were recorded in the presence of the drug.

-

Data Analysis: The recorded data were analyzed to determine the effect of this compound on synaptic transmission and neuronal excitability, providing insights into its functional consequences as an mGluR ligand.

Conclusion

This compound is a critically important pharmacological agent for the study of metabotropic glutamate receptors due to its distinct dual mechanism of action. Its ability to selectively antagonize mGluR1 while concurrently activating mGluR2/3 allows for the precise dissection of the roles of these receptor groups in complex neuronal processes. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand and modulate the glutamatergic system. Further research to precisely quantify its agonist potency at mGluR2 and mGluR3 will continue to refine our understanding of this versatile compound.

References

(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG): A Dual-Acting Ligand at Metabotropic Glutamate Receptors

An In-depth Technical Guide on its Function as an mGluR1a Antagonist and mGluR2 Agonist

Abstract

(S)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (S)-4C3HPG, is a phenylglycine derivative that exhibits a unique pharmacological profile as a dual-acting ligand on metabotropic glutamate (B1630785) receptors (mGluRs). It functions as a competitive antagonist at the mGluR1a subtype and as an agonist at the mGluR2 subtype.[1][2][3][4] This distinct combination of activities makes this compound a valuable pharmacological tool for dissecting the complex roles of these receptors in the central nervous system (CNS) and a compound of interest in the development of therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways associated with the dual action of this compound.

Introduction to Metabotropic Glutamate Receptors

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the CNS.[5] There are eight subtypes of mGluRs (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[5][6]

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[7][8]

-

Group II mGluRs (mGluR2 and mGluR3): These receptors are predominantly found on presynaptic terminals and are coupled to Gαi/o proteins.[9] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10]

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gαi/o and are primarily located presynaptically, functioning to reduce neurotransmitter release.

The distinct localization and signaling cascades of these receptor groups allow for fine-tuned regulation of glutamatergic neurotransmission.

Pharmacological Profile of this compound

This compound demonstrates a unique dual activity, selectively targeting Group I and Group II mGluRs with opposing effects.

Antagonistic Activity at mGluR1a

This compound acts as a competitive antagonist at the mGluR1a receptor.[1][11] It competes with the endogenous ligand, glutamate, for the binding site on the receptor, thereby preventing its activation. This antagonistic action blocks the downstream signaling cascade associated with mGluR1a, including the mobilization of intracellular calcium.[1]

Agonistic Activity at mGluR2

In contrast to its effects on mGluR1a, this compound functions as an agonist at the mGluR2 receptor.[1][4] By activating mGluR2, it initiates the Gαi/o-mediated signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This presynaptic inhibition results in a decrease in glutamate release.[10]

Quantitative Pharmacological Data

The potency of this compound at mGluR1a and mGluR2 has been characterized in various in vitro studies. The following tables summarize the available quantitative data.

| Receptor | Assay Type | Parameter | Value (µM) | Reference |

| mGluR1a | Antagonism of Glutamate Action | pA2 | 4.38 | [1] |

| mGluR1a | Antagonist Activity | IC50 | 15 | [12] |

| mGluR2 | Agonist Activity | EC50 | 20 | [13] |

| mGluR2 | GTPase Stimulation | EC50 | 37 | [4] |

Table 1: Antagonistic and Agonistic Potency of this compound.

| Compound | Receptor | Agonist Potency (EC50 or Rank Order) | Antagonist Potency (pA2 or Rank Order) |

| This compound | mGluR1 | No definite agonist activity | Potent antagonist (pA2 = 4.38 for (RS)-4C3HPG) |

| mGluR2 | Effective agonist (L-glutamate > this compound > (S)-3C4HPG > (S)-4CPG) | Not applicable | |

| (S)-3HPG | mGluR1 | Agonist | Not applicable |

| (S)-4CPG | mGluR1 | No definite agonist activity | Antagonist (pA2 = 4.46) |

| mGluR2 | Agonist | Not applicable | |

| (+)-αM4CPG | mGluR1 | No definite agonist activity | Antagonist (pA2 = 4.38) |

Table 2: Comparative Phenylglycine Derivative Activities at mGluR1 and mGluR2.[1]

Signaling Pathways

The dual action of this compound can be visualized through its influence on the distinct signaling pathways of mGluR1a and mGluR2.

Figure 1: Antagonistic effect of this compound on the mGluR1a signaling pathway.

Figure 2: Agonistic effect of this compound on the mGluR2 signaling pathway.

Experimental Protocols

The characterization of this compound's activity relies on specific in vitro assays that measure receptor binding and function.

Radioligand Binding Assay (for Antagonism at mGluR1a)

This assay determines the ability of this compound to displace a radiolabeled ligand from the mGluR1a receptor.

Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for mGluR1a.

Materials:

-

Membranes from cells expressing recombinant human or rat mGluR1a.[14]

-

Radiolabeled antagonist or agonist (e.g., [3H]L-Quisqualic Acid).[14]

-

This compound and other unlabeled competing ligands.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing mGluR1a through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.[16]

-

Filtration: Rapidly filter the reaction mixture through the filter plates to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value.

Figure 3: Workflow for a radioligand binding assay.

Phosphoinositide (PI) Turnover Assay (for Antagonism at mGluR1a)

This functional assay measures the ability of this compound to inhibit agonist-induced PI hydrolysis, a key downstream event of mGluR1a activation.

Objective: To determine the functional antagonist potency of this compound at mGluR1a.

Materials:

-

CHO or HEK293 cells stably expressing mGluR1a.

-

[3H]myo-inositol.

-

A known mGluR1 agonist (e.g., L-Quisqualic acid or L-glutamate).[14]

-

This compound.

-

Lithium chloride (LiCl) solution.

-

Dowex anion-exchange resin.

Procedure:

-

Cell Labeling: Culture mGluR1a-expressing cells in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulation: Add a fixed concentration of an mGluR1a agonist to stimulate PI hydrolysis and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction and extract the water-soluble inositol phosphates.

-

Separation: Separate the total [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the agonist-induced accumulation of [3H]inositol phosphates as a function of this compound concentration to determine its IC50.

[35S]GTPγS Binding Assay (for Agonism at mGluR2)

This functional assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, which is an early step in Gαi/o-coupled receptor activation.

Objective: To determine the agonist potency (EC50) and efficacy of this compound at mGluR2.

Materials:

-

Membranes from cells expressing recombinant mGluR2.

-

[35S]GTPγS.

-

This compound and other test compounds.

-

GDP.

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2).[17]

Procedure:

-

Assay Setup: Combine mGluR2-expressing membranes, GDP, and varying concentrations of this compound in the assay buffer.

-

Initiation: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the mixture at 30°C for a specific time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by rapid filtration through filter plates.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal stimulation (Emax).

Conclusion

This compound is a pivotal pharmacological tool with a well-characterized dual action as an mGluR1a antagonist and an mGluR2 agonist. This unique profile allows for the simultaneous inhibition of postsynaptic excitatory signaling mediated by mGluR1a and the enhancement of presynaptic inhibition via mGluR2 activation. The data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating these two key metabotropic glutamate receptors in various CNS disorders, including epilepsy, Parkinson's disease, and anxiety.[2][3]

References

- 1. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of metabotropic glutamate receptor antagonists on bursting activity in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a mixed group I mGlu receptor antagonist and a group II agonist, administered intrastriatally, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]

- 8. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. znaturforsch.com [znaturforsch.com]

- 15. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Agonist-Antagonist Profile of (S)-4-Carboxy-3-hydroxyphenylglycine: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Carboxy-3-hydroxyphenylglycine, commonly abbreviated as (S)-4C3HPG, is a phenylglycine derivative that has garnered significant interest in the field of neuropharmacology due to its complex and multifaceted interactions with metabotropic glutamate (B1630785) receptors (mGluRs). These G protein-coupled receptors play a crucial role in modulating synaptic transmission and neuronal excitability, making them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders. This compound is distinguished by its unique pharmacological profile, acting as both an antagonist at Group I mGluRs and an agonist at Group II mGluRs. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of the signaling pathways it modulates.

Pharmacological Profile and Quantitative Data

This compound exhibits a dual activity profile, selectively antagonizing Group I mGluRs (mGluR1 and mGluR5) while concurrently activating Group II mGluRs (mGluR2 and mGluR3). This complex pharmacology is critical for interpreting its biological effects. The quantitative metrics of its potency and efficacy at these receptor subtypes are summarized below.

Antagonist Activity at Group I Metabotropic Glutamate Receptors

This compound competitively inhibits the function of mGluR1a and mGluR5a, which are coupled to the phosphoinositide (PI) hydrolysis pathway. Its potency varies between these two receptor subtypes, demonstrating a degree of selectivity for mGluR1a.

| Receptor Subtype | Assay Type | Measured Parameter | Value (µM) | Cell/Tissue System | Reference |

| mGluR1a | Glutamate-stimulated PI hydrolysis | IC50 | 15 ± 3 | Baby Hamster Kidney (BHK) cells | [1] |

| mGluR1a | [3H]Glutamate Binding | EC50 | 5 ± 1 | Baby Hamster Kidney (BHK) cells | [1] |

| mGluR1 (native) | Quisqualate-stimulated PI hydrolysis | IC50 | 41 | Rat Cultured Cerebellar Granule Cells | [2] |

| mGluR5a | Quisqualate-stimulated PI hydrolysis | IC50 | 53 - 280 | Not specified | [3] |

Agonist Activity at Group II Metabotropic Glutamate Receptors

In contrast to its effects on Group I receptors, this compound functions as an agonist at mGluR2, activating the receptor to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP).

| Receptor Subtype | Assay Type | Measured Parameter | Value (µM) | Cell/Tissue System | Reference |

| mGluR2 | Inhibition of Forskolin-stimulated cAMP formation | EC50 | 21 ± 4 | Baby Hamster Kidney (BHK) cells | [1] |

Mechanism of Action and Signaling Pathways

The dual functionality of this compound results in the modulation of two distinct intracellular signaling cascades.

Group I mGluR Antagonism: Inhibition of Phosphoinositide Hydrolysis

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins. Upon activation by an agonist like glutamate, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By acting as an antagonist, this compound blocks this cascade, preventing the downstream signaling events.

Group II mGluR Agonism: Inhibition of cAMP Formation

Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/o proteins. When activated by an agonist such as this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels subsequently affects the activity of downstream effectors like protein kinase A (PKA).

Neuroprotective Effects

The unique pharmacological profile of this compound contributes to its observed neuroprotective properties. Specifically, it has been shown to attenuate excitotoxic neuronal death induced by N-methyl-D-aspartate (NMDA) and oxygen-glucose deprivation. This neuroprotection is thought to be mediated by its agonist activity at the "inhibitory" mGluRs 2/3, which leads to a reduction in neuronal cAMP levels, thereby negatively modulating NMDA receptor-mediated excitotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Phosphoinositide (PI) Hydrolysis Assay in Brain Slices

This assay measures the accumulation of inositol phosphates, a downstream product of Group I mGluR activation.

1. Brain Slice Preparation:

-

Neonatal rat brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2.[4]

-

Coronal brain slices (350-400 µm) are prepared using a vibratome.[4]

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.[4]

2. Radiolabeling:

-

Slices are incubated for 24 hours in aCSF containing [3H]myo-inositol to label the membrane phosphoinositides.[5]

3. Stimulation:

-

After labeling, slices are washed and pre-incubated in aCSF containing LiCl (10 mM) for 15-60 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.[5][6]

-

Slices are then incubated with the glutamate receptor agonist (e.g., quisqualate or glutamate) in the presence or absence of varying concentrations of this compound for a defined period (e.g., 2 hours).[5]

4. Extraction and Quantification:

-

The reaction is terminated by the addition of a chloroform/methanol mixture.

-

The aqueous phase, containing the inositol phosphates, is separated.

-

[3H]Inositol monophosphates are isolated using ion-exchange chromatography and quantified by liquid scintillation counting.[5]

5. Data Analysis:

-

The amount of [3H]inositol monophosphate accumulation is expressed as a percentage of the response to the agonist alone.

-

IC50 values are calculated from the concentration-response curves for this compound's inhibition of the agonist-induced response.

Forskolin-Stimulated cAMP Accumulation Assay in Stably Transfected Cells

This assay is used to determine the agonist activity of this compound at Gi/o-coupled receptors like mGluR2.

1. Cell Culture:

-

Baby Hamster Kidney (BHK) cells stably expressing the mGluR2 subtype are cultured in appropriate media.

2. Assay Procedure:

-

Cells are harvested and resuspended in a stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).[3]

-

A solution containing forskolin (B1673556) is prepared. Forskolin directly activates adenylyl cyclase, leading to a robust increase in cAMP levels.[7]

-

The cell suspension is added to assay plates containing varying concentrations of this compound.

-

The forskolin solution is then added to all wells (except for basal controls) to stimulate cAMP production.[7]

-

The plates are incubated at room temperature for a specified time (e.g., 15-30 minutes) to allow for receptor activation and modulation of cAMP levels.[8]

3. Detection:

-

Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, such as a homogenous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[8]

4. Data Analysis:

-

The reduction in forskolin-stimulated cAMP levels in the presence of this compound is quantified.

-

EC50 values are determined from the concentration-response curves.

NMDA-Induced Excitotoxicity Assay in Murine Cortical Cultures

This assay assesses the neuroprotective effects of this compound against excitotoxic neuronal death.

1. Primary Cortical Culture Preparation:

-

Cortices are dissected from fetal mice (e.g., gestational day 16).[9]

-

The tissue is dissociated into single cells and plated on polyornithine-coated multiwell plates.[9]

-

Cultures are maintained in vitro for a period (e.g., 11-14 days) to allow for neuronal maturation.

2. Excitotoxic Insult:

-

The growth medium is replaced with a balanced salt solution.

-

Cultures are exposed to a toxic concentration of NMDA (e.g., 30-300 µM) with glycine (B1666218) (e.g., 10 µM) for a short duration (e.g., 5-20 minutes) in the presence or absence of this compound.[1]

-

The exposure is terminated by washing the cultures and returning them to the original growth medium.

3. Assessment of Neuronal Death:

-

After 24 hours, neuronal death is quantified.[1]

-

A common method is to measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged neurons. LDH release is an indicator of lost plasma membrane integrity.

-

Alternatively, cells can be stained with fluorescent dyes that differentiate between live and dead cells, or assessed for morphological changes like pyknotic nuclei.[1]

4. Data Analysis:

-

The reduction in NMDA-induced neuronal death in the presence of this compound is calculated and expressed as a percentage of protection.

Conclusion

(S)-4-Carboxy-3-hydroxyphenylglycine stands out as a valuable pharmacological tool for the investigation of metabotropic glutamate receptor function. Its dual activity as a Group I mGluR antagonist and a Group II mGluR agonist provides a unique mechanism for modulating glutamatergic neurotransmission. The neuroprotective effects demonstrated in preclinical models highlight its potential as a lead compound for the development of novel therapeutics for conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the complex biological activities of this compound. Further research into the subtype selectivity and in vivo efficacy of this compound will be crucial in translating its pharmacological promise into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jneurosci.org [jneurosci.org]

- 8. jneurosci.org [jneurosci.org]

- 9. jneurosci.org [jneurosci.org]

The Pharmacological Profile of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) in the Central Nervous System: A Technical Guide

(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is a phenylglycine derivative that has garnered significant interest within the neuroscience and drug development communities for its unique pharmacological profile. Acting as a mixed antagonist for Group I metabotropic glutamate (B1630785) receptors (mGluRs) and an agonist for Group II mGluRs, this compound presents a compelling case for therapeutic intervention in a variety of neurological disorders characterized by excitotoxicity and neuronal damage. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its receptor binding affinity, functional activity, and demonstrated effects in preclinical in vivo models.

Receptor Binding and Functional Activity

This compound exhibits a dualistic activity profile, selectively targeting different groups of metabotropic glutamate receptors. This differential activity is central to its neuroprotective effects observed in various models of neuronal injury.

Group I mGluR Antagonism

This compound acts as a competitive antagonist at Group I mGluRs, which include mGluR1 and mGluR5. These receptors are typically coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium concentrations. By antagonizing these receptors, this compound can mitigate the downstream effects of excessive glutamate release, a key factor in excitotoxic neuronal death.

Group II mGluR Agonism

Conversely, this compound functions as an agonist at Group II mGluRs, comprising mGluR2 and mGluR3. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling pathway is generally associated with a reduction in neuronal excitability and neurotransmitter release. The agonistic action of this compound at these receptors contributes to its neuroprotective profile by dampening excessive glutamatergic transmission.

Table 1: Receptor Binding Affinity and Functional Activity of this compound

| Receptor Subtype | Activity | Quantitative Data | Method | Reference |

| mGluR1 | Antagonist | IC50: 15 µM | Inhibition of quisqualate-induced phosphoinositide (PI) hydrolysis | [1] |

| Group II mGluRs | Agonist | Rank order of potency: DCG-IV > L-CCG-I > L-glutamate ≥ (2R,4R)-APDC > (1S,3R)-ACPD > This compound > (S)-3C4HPG > ibotenate | Agonist-induced high-affinity GTPase activity in rat cerebral cortical membranes | [2] |

In Vivo Pharmacological Effects

The neuroprotective properties of this compound have been demonstrated in several preclinical models of acute neuronal injury. These studies highlight its potential as a therapeutic agent for conditions such as traumatic brain injury, stroke, and excitotoxic insults.

Neuroprotection in Traumatic Brain Injury (TBI)

In a mouse model of controlled cortical impact TBI, pretreatment with this compound has been shown to attenuate neurological deficits and cerebral edema. The compound also dose-dependently decreased the concentration of glutamate in the cerebrospinal fluid and reduced the expression of pro-inflammatory cytokines, TNF-α and IL-1β, in the injured cortex. These findings suggest that this compound exerts its neuroprotective effects in TBI by suppressing glutamate excitotoxicity and inhibiting the subsequent inflammatory cascade.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Traumatic Brain Injury

| Animal Model | Dosing Regimen | Outcome Measures | Key Findings | Reference |

| Controlled Cortical Impact (CCI) in mice | 1, 5, and 10 mg/kg, intraperitoneally (i.p.), 30 minutes before TBI | Neurological deficit scores, cerebral water content, glutamate concentration in CSF, TNF-α and IL-1β mRNA expression | Significant attenuation of neurological deficits and cerebral edema at 5 and 10 mg/kg. Dose-dependent decrease in glutamate and inflammatory cytokines. | [3] |

Protection Against Excitotoxicity

This compound has demonstrated significant neuroprotective effects in a rat model of Huntington's disease, where striatal neurons are damaged by the excitotoxin quinolinic acid. Co-injection of this compound with quinolinic acid significantly reduced the volume of the resulting lesion, highlighting its ability to counteract excitotoxic neuronal death.

Table 3: In Vivo Efficacy of this compound in a Rat Model of Quinolinic Acid-Induced Striatal Lesion

| Animal Model | Dosing Regimen | Outcome Measure | Key Findings | Reference |

| Quinolinic acid-induced striatal lesion in rats | 500 and 1000 nmol, co-injected with quinolinic acid | Lesion volume | Significant reduction in lesion volume by 52% and 89% at 500 and 1000 nmol, respectively. | [4] |

Attenuation of Ischemic Brain Injury

In a gerbil model of global ischemia, this compound has been shown to protect vulnerable hippocampal neurons from delayed neuronal death. Administration of the compound before or shortly after the ischemic insult resulted in a significant preservation of CA1 pyramidal neurons. This suggests a potential therapeutic window for this compound in the treatment of ischemic stroke.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments cited in this guide.

GTPase Activity Assay

-

Objective: To assess the functional activity of this compound at metabotropic glutamate receptors.

-

Method: Agonist-induced high-affinity GTPase activity was measured in rat cerebral cortical membranes. The assay quantifies the hydrolysis of [γ-³²P]GTP to [³²P]Pi in the presence of the test compound. The low-affinity GTPase activity was subtracted from the total activity to determine the high-affinity component, which reflects G-protein activation by the receptor.

-

Key Parameters:

-

Membrane Preparation: Cerebral cortices from rats were homogenized and centrifuged to isolate the membrane fraction.

-

Incubation: Membranes were incubated with [γ-³²P]GTP and various concentrations of this compound or other reference compounds.

-

Data Analysis: The amount of [³²P]Pi produced was quantified to determine the rate of GTP hydrolysis, and the rank order of potency for different agonists was established.[2]

-

Controlled Cortical Impact (CCI) Model of TBI in Mice

-

Objective: To induce a focal traumatic brain injury to evaluate the neuroprotective effects of this compound.

-

Method: Anesthetized mice were subjected to a craniotomy to expose the cerebral cortex. A pneumatic or electromagnetic impactor with a specific tip diameter was used to deliver a controlled impact to the exposed brain tissue at a defined velocity and depth.

-

Key Parameters:

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Anesthesia: Isoflurane or a combination of ketamine and xylazine (B1663881) is typically used.

-

Craniotomy: A craniotomy of 4-5 mm in diameter is performed over the parietal cortex.

-

Impact Parameters: Impactor tip diameters of 3 mm are typical for mice. Impact velocities can range from 3 to 6 m/s, with impact depths of 1 to 2.5 mm.[3][5][6][7][8]

-

Drug Administration: this compound was administered intraperitoneally 30 minutes prior to the induction of TBI.[3]

-

Outcome Assessment: Neurological function was assessed using a neurological severity score. Cerebral edema was measured by comparing the wet and dry weight of the brain tissue. Glutamate levels in the cerebrospinal fluid were quantified, and gene expression of inflammatory cytokines was measured using real-time RT-PCR.[3]

-

Quinolinic Acid-Induced Striatal Lesion in Rats

-

Objective: To model the excitotoxic neurodegeneration seen in Huntington's disease and to assess the neuroprotective effects of this compound.

-

Method: Anesthetized rats were placed in a stereotaxic frame, and a Hamilton syringe was used to inject quinolinic acid, with or without this compound, directly into the striatum.

-

Key Parameters:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Anesthesia is induced, for example, with ketamine.

-

Stereotaxic Injection: The injection coordinates for the striatum are typically determined relative to bregma (e.g., AP: +1.0 to +1.2 mm; ML: ±2.5 to ±2.8 mm; DV: -4.5 to -5.5 mm from dura).[9][10]

-

Drug Administration: this compound was co-injected with quinolinic acid into the striatum.[4]

-

Outcome Assessment: Seven days after the injection, the animals were sacrificed, and brain sections were stained to visualize and quantify the lesion volume.

-

Global Ischemia Model in Gerbils

-

Objective: To induce global cerebral ischemia to evaluate the neuroprotective effects of this compound on hippocampal neurons.

-

Method: The bilateral common carotid arteries of anesthetized gerbils were occluded for a specific duration to induce global forebrain ischemia. After the ischemic period, the occlusion was released to allow for reperfusion.

-

Key Parameters:

-

Animal Model: Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to forebrain ischemia following carotid artery occlusion.

-

Anesthesia: Anesthesia is induced for the surgical procedure.

-

Ischemia Duration: The duration of bilateral common carotid artery occlusion can vary, with studies using durations from 3 to 15 minutes to induce varying degrees of neuronal damage.[5][11]

-

Drug Administration: The specific timing and route of this compound administration in the cited study would need to be detailed from the primary literature.

-

Outcome Assessment: After a survival period (e.g., 7 days), the brains were processed for histological analysis to assess the extent of neuronal death, particularly in the CA1 region of the hippocampus.

-

Signaling Pathways

The dual action of this compound on Group I and Group II mGluRs results in the modulation of two distinct intracellular signaling cascades.

Group I mGluR Antagonism and Gq Signaling

By blocking Group I mGluRs, this compound prevents the Gq-protein-mediated activation of Phospholipase C (PLC). This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent rise in intracellular calcium and activation of Protein Kinase C (PKC) are thus attenuated. This is a key mechanism in reducing excitotoxicity.

References

- 1. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Controlled Cortical Impact Model: Applications, Considerations for Researchers, and Future Directions [frontiersin.org]

- 4. brieflands.com [brieflands.com]

- 5. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A Modified Controlled Cortical Impact Technique to Model Mild Traumatic Brain Injury Mechanics in Mice [frontiersin.org]

- 8. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Electroacupuncture on an Animal Model of Bilateral Common Carotid Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bilateral Common Carotid Artery Occlusion as an Adequate Preconditioning Stimulus to Induce Early Ischemic Tolerance to Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG): A Technical Guide on its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (S)-4C3HPG, is a pivotal pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). This phenylglycine derivative exhibits a unique dualistic activity, functioning as a competitive antagonist at group I mGluRs, specifically mGluR1a, and as an agonist at group II mGluRs, with a notable effect on mGluR2. This distinct pharmacological profile allows for the dissection of the roles of these receptor groups in various physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key experimental methodologies associated with this compound.

Pharmacological Profile

This compound's pharmacological activity is characterized by its differential effects on distinct mGluR subtypes. Initial studies in the early 1990s identified phenylglycine derivatives as a new class of mGluR ligands. Subsequent research delineated the specific actions of the (S)-enantiomer of 4C3HPG.

Group I mGluR Antagonism

This compound acts as a competitive antagonist at group I mGluRs, with a pronounced effect on the mGluR1α subtype. This was first demonstrated by examining its ability to inhibit glutamate-stimulated phosphoinositide hydrolysis in cells expressing mGluR1α.[1] The antagonist properties are crucial for investigating the roles of group I mGluRs in synaptic plasticity, excitotoxicity, and various neurological disorders.

Group II mGluR Agonism

In contrast to its effects on group I receptors, this compound functions as an agonist for group II mGluRs (mGluR2 and mGluR3).[2][3] This agonist activity is characterized by the inhibition of adenylyl cyclase, a hallmark of Gi/o-coupled receptor activation. The rank order of agonist potency at mGluR2 has been established as L-glutamate > this compound > (S)-3C4HPG > (S)-4CPG.[2] This makes this compound a valuable tool for exploring the therapeutic potential of activating group II mGluRs, for conditions such as anxiety, schizophrenia, and epilepsy.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data from the initial characterization of this compound.

| Receptor Subtype | Activity | Parameter | Value | Reference |

| mGluR1 | Antagonist | pA2 | 4.38 | [2] |

| Group II mGluRs | Agonist | EC50 | 37 µM | [4] |

Experimental Protocols

The characterization of this compound's pharmacology relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for determining binding affinity)

This protocol provides a general framework for determining the binding affinity of this compound for mGluR subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at a specific mGluR subtype by competition with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing the mGluR subtype of interest.

-

Radioligand specific for the mGluR subtype (e.g., [³H]LY341495 for group II mGluRs).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 10 mM MgCl₂).

-

Non-specific binding control (a high concentration of a known ligand for the receptor).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add the varying concentrations of this compound to the wells.

-

For determining non-specific binding, add a saturating concentration of the non-specific binding control to a separate set of wells.

-

Initiate the binding reaction by adding the cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for determining functional agonism/antagonism)

This protocol is used to assess the functional activity of this compound at Gi/o-coupled mGluRs (group II and III) by measuring its effect on cAMP levels.

Objective: To determine the EC50 of this compound as a group II mGluR agonist by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

CHO or HEK293 cells stably expressing the group II mGluR of interest.

-

Forskolin.

-

This compound.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

To determine agonist activity, add varying concentrations of this compound to the cells in the presence of a fixed concentration of forskolin.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

To determine antagonist activity at group I mGluRs, pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of a group I agonist (e.g., DHPG).

-

Plot the data as a dose-response curve and determine the EC50 or IC50 value.

Electrophysiology (for assessing effects on neuronal activity)

Whole-cell patch-clamp recording is a powerful technique to study the effects of this compound on neuronal excitability and synaptic transmission.

Objective: To characterize the effects of this compound on membrane potential and synaptic currents in neurons.

Materials:

-

Brain slices from a relevant brain region (e.g., hippocampus or striatum).

-

Artificial cerebrospinal fluid (aCSF).

-

Patch pipettes filled with internal solution.

-

Electrophysiology rig with amplifier, micromanipulators, and data acquisition system.

-

This compound.

Procedure:

-

Prepare acute brain slices and maintain them in oxygenated aCSF.

-

Transfer a slice to the recording chamber and continuously perfuse with aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline membrane potential and synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).

-

Bath-apply this compound at a known concentration.

-

Record the changes in membrane potential and synaptic currents in the presence of the compound.

-

Wash out the compound and observe for recovery of the baseline activity.

-

Analyze the data to determine the effect of this compound on neuronal properties.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of group II mGluRs activated by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound at mGluR2.

Caption: Experimental workflow for this compound characterization.

Synthesis Overview

Conclusion

This compound remains an indispensable research tool for the pharmacological investigation of metabotropic glutamate receptors. Its unique profile as a group I antagonist and a group II agonist provides a means to selectively probe the functions of these receptor families. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to utilize this compound in their studies of glutamatergic signaling in the central nervous system. Further research may focus on developing ligands with even greater subtype selectivity to further unravel the complexities of mGluR function.

References

- 1. Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]

(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG): An In-Depth Technical Guide on its Effects on Neuronal Signaling Pathways

Abstract: (S)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (S)-4C3HPG, is a potent phenylglycine derivative that exhibits a dual mechanism of action on metabotropic glutamate (B1630785) receptors (mGluRs). It functions as a competitive antagonist at the mGluR1a subtype and as an agonist at the mGluR2 subtype.[1][2] This unique pharmacological profile makes this compound a valuable tool for dissecting the complex roles of mGluR signaling in neuronal function and a compound of interest for its therapeutic potential in various neurological disorders. This document provides a comprehensive technical overview of the effects of this compound on key neuronal signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular interactions and cellular consequences.

Core Mechanism of Action: Dual Modulation of mGluR Subtypes

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[3] this compound's activity is centered on Group I and Group II mGluRs.

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and couple to Gq/G11 proteins.[3] Their activation stimulates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC).[4] This compound acts as an antagonist at mGluR1a, blocking this signaling cascade. [1][2]

-

Group II mGluRs (mGluR2 and mGluR3): These receptors are generally found on presynaptic terminals and are coupled to Gi/Go proteins.[3] Their activation inhibits the enzyme adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[3] This compound functions as an agonist at mGluR2, initiating this inhibitory pathway. [1][2]

Visualizing the Signaling Pathways

The dual action of this compound results in distinct downstream cellular effects. The following diagrams illustrate the pathways modulated by this compound.

Potential Downstream Effects on ERK1/2 Signaling

Both Gq and Gi/o-coupled pathways can converge on the Extracellular Signal-Regulated Kinase (ERK) pathway, a critical regulator of cell proliferation and survival.[6][7] While direct studies linking this compound to ERK phosphorylation are limited, its action on mGluRs suggests a potential for modulation. Gq can activate ERK via PKC, while the βγ subunits released from Gi/o can also trigger ERK activation.[6] The net effect of this compound on ERK would depend on the dominant pathway and cellular context.

Quantitative Data on Physiological Effects

The modulatory actions of this compound on neuronal signaling translate into significant neuroprotective and physiological effects observed in various preclinical models.

| Effect | Model | Compound Administration | Result | Reference |

| Neuroprotection (Excitotoxicity) | Quinolinic acid-induced striatal lesions in rats | 500 nmol, co-injected with quinolinic acid | 52% reduction in lesion volume | [8] |

| 1000 nmol, co-injected with quinolinic acid | 89% reduction in lesion volume | [8] | ||

| Neuroprotection (Ischemia) | Transient global ischemia in gerbils | 1 µM, intracerebroventricularly (i.c.v.), 20 min pre-ischemia | Pronounced neuroprotection in the hippocampal CA1 layer | [9] |

| Anticonvulsant Activity | Audiogenic seizures in DBA/2 mice | Not specified | Protects against seizures | [1] |

| Anti-parkinsonian Effect | Haloperidol-induced muscle rigidity in rats | 5 and 15 µ g/0.5 µl, bilateral intrastriatal injection | Decreased muscle rigidity and electromyographic activity | [10] |

Detailed Experimental Protocols

The characterization of this compound's effects on signaling pathways relies on a suite of established biochemical and electrophysiological assays. The following sections provide detailed methodologies for key experiments.

Phospholipase C (PLC) Activity Assay (IP3 Measurement)

This assay quantifies the production of IP3, a direct product of PLC activity, and is used to assess the antagonistic effect of this compound on Group I mGluRs.

-

1. Cell Culture: Culture cells (e.g., HEK293 or CHO) stably expressing the mGluR1a subtype to high density in appropriate media.

-

2. Cell Stimulation: Plate cells and grow to confluence. Prior to the assay, starve cells of serum for several hours.

-

3. Compound Incubation: Pre-incubate a subset of cells with various concentrations of this compound for 15-30 minutes.

-

4. Agonist Stimulation: Add a known mGluR1 agonist (e.g., Glutamate or DHPG) to both control and this compound-treated cells to stimulate PLC activity.

-

5. Cell Lysis: After a short incubation period (typically < 1 minute), terminate the reaction and lyse the cells to release intracellular components.

-

6. IP3 Quantification: Measure the concentration of IP3 in the cell lysates using a commercially available ELISA kit or a competitive binding radioreceptor assay.[11][12]

-

7. Data Analysis: Plot the agonist-induced IP3 production against the concentration of this compound to determine its inhibitory potency (IC50).

Intracellular Calcium Imaging

This functional assay measures the increase in intracellular calcium resulting from PLC activation, providing a real-time readout of Group I mGluR activity.[3]

-

1. Cell Preparation: Plate cells expressing the target Group I mGluR in a 96- or 384-well black, clear-bottom plate.[3]

-

2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. This is often done at 37°C for 15-30 minutes, followed by incubation at room temperature.[13][14] Anionic pump inhibitors like probenecid (B1678239) may be added to prevent dye extrusion.[13]

-

3. Baseline Measurement: Use a fluorescent imaging system (e.g., FLIPR, FlexStation, or confocal microscope) to measure the baseline fluorescence (Excitation ~494 nm / Emission ~506 nm for Fluo-4).[13]

-

4. Compound Addition: To screen for antagonists, pre-incubate the cells with this compound.

-

5. Signal Detection: Inject a known agonist into the wells while continuously recording fluorescence. An increase in fluorescence intensity corresponds to a rise in intracellular calcium.[15]

-

6. Data Analysis: Analyze the kinetic data to determine the maximum fluorescence response or the area under the curve. Compare the agonist response in the presence and absence of this compound.

cAMP Inhibition Assay

This assay is used to measure the agonistic activity of this compound at Group II mGluRs by quantifying the inhibition of adenylyl cyclase.[3]

-

1. Cell Culture: Use cells stably expressing the mGluR2 subtype.

-

2. Cell Stimulation: Plate cells and treat them with an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.

-

3. Compound Addition: Concurrently, add this compound at various concentrations.

-

4. Incubation: Incubate the cells for a defined period to allow for the modulation of cAMP levels.

-

5. cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or an enzyme-fragment complementation assay.

-

6. Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production at each concentration of this compound to determine its potency (EC50).

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is used to determine if this compound modulates the downstream ERK signaling pathway by detecting the phosphorylated (activated) forms of ERK1 and ERK2.

-

1. Cell Culture and Treatment: Culture appropriate neuronal cells or mGluR-expressing cell lines. Treat cells with this compound alone or in combination with a primary agonist for a specified time course (e.g., 5, 15, 30 minutes).

-

2. Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

3. Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

4. SDS-PAGE and Transfer: Separate the protein lysates (e.g., 20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, detecting p-Thr202/Tyr204).[16]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

6. Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

7. Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading and for normalization.[16]

-

8. Densitometry Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Express the results as a ratio of p-ERK1/2 to total ERK1/2.

Conclusion

This compound presents a compelling pharmacological profile with its dual antagonism of mGluR1a and agonism of mGluR2. This action allows it to simultaneously dampen Gq-mediated excitatory signaling and enhance Gi-mediated inhibitory signaling. The quantitative data from preclinical studies robustly demonstrate its neuroprotective potential in models of excitotoxicity and ischemia, as well as its ability to modulate motor control pathways implicated in Parkinson's disease.[8][9][10] The experimental protocols detailed herein provide a framework for further investigation into its mechanism of action and for screening novel compounds with similar dual-activity profiles. A deeper understanding of how this compound modulates downstream pathways, such as ERK1/2, will be critical in fully elucidating its therapeutic promise for a range of challenging neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine (this compound) protects against rat striatal quinolinic acid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mGlu receptor ligand this compound protects neurons after global ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a mixed group I mGlu receptor antagonist and a group II agonist, administered intrastriatally, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

In Vitro Characterization of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), a phenylglycine derivative with notable activity at metabotropic glutamate (B1630785) receptors (mGluRs). This compound exhibits a dual pharmacological profile, acting as a competitive antagonist at the group I mGluR1a receptor and as an agonist at the group II mGluR2 receptor.[1][2] This document summarizes the quantitative binding affinity data, details the experimental protocols for its characterization, and visualizes the associated signaling pathways.

Data Presentation: Receptor Binding Affinity of this compound

The following table summarizes the in vitro binding and functional potency of this compound at its primary molecular targets, the mGluR1a and mGluR2 receptors. This quantitative data is essential for understanding the compound's selectivity and potency.

| Compound | Receptor | Assay Type | Measured Activity | Value | Reference |

| This compound | mGluR1a | Functional Antagonism | IC50 | 15 µM | [3] |

| This compound | mGluR2 | Agonist Activity | EC50 | 20 µM | [4] |

Note: IC50 (half maximal inhibitory concentration) for mGluR1a indicates the concentration of this compound required to inhibit 50% of the receptor's response to an agonist. EC50 (half maximal effective concentration) for mGluR2 represents the concentration at which this compound elicits 50% of its maximal agonistic effect.

Experimental Protocols

The characterization of this compound's binding affinity is primarily achieved through radioligand binding assays and functional assays measuring downstream signaling. Below are detailed methodologies for these key experiments.

Radioligand Competition Binding Assay for mGluR1a Antagonism

This assay determines the ability of this compound to displace a radiolabeled antagonist from the mGluR1a receptor.

a) Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing recombinant human mGluR1a are cultured to ~90% confluency.

-

Cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

b) Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a selective mGluR1a radiolabeled antagonist (e.g., [³H]R214127).

-

Increasing concentrations of unlabeled this compound.

-

Cell membranes expressing mGluR1a.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled mGluR1a antagonist.

c) Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assay for mGluR2 Agonism (cAMP Accumulation Assay)

This assay measures the ability of this compound to activate mGluR2, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

a) Cell Culture:

-

CHO cells stably expressing recombinant human mGluR2 are cultured in appropriate media.

b) cAMP Measurement:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

-

Increasing concentrations of this compound are added to the cells.

-

The incubation is carried out for a defined period (e.g., 30 minutes).

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

c) Data Analysis:

-

The decrease in forskolin-stimulated cAMP accumulation is plotted against the concentration of this compound.

-

A dose-response curve is generated, and the EC50 value is determined using non-linear regression.

Signaling Pathways and Visualizations

The dual activity of this compound results in the modulation of two distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate the antagonist effect on the mGluR1a pathway and the agonist effect on the mGluR2 pathway.

mGluR1a Antagonist Signaling Pathway

This compound acts as a competitive antagonist at the mGluR1a receptor, blocking the downstream signaling cascade typically initiated by glutamate. This pathway is Gq-coupled and leads to the activation of Phospholipase C (PLC).

Caption: Antagonistic action of this compound on the mGluR1a signaling pathway.

mGluR2 Agonist Signaling Pathway

As an agonist for the mGluR2 receptor, this compound activates this Gi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.